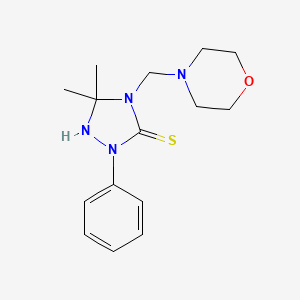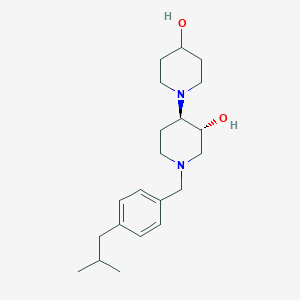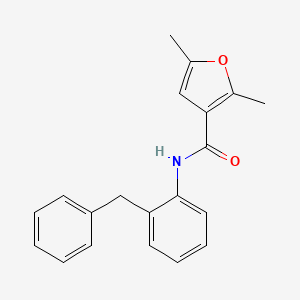
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine (CET) is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. CET is a triazine-based compound that has been synthesized through different methods and has shown promising results in biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of topoisomerase II can result in the death of cancerous cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its potential as an anticancer agent. This compound has shown potent anticancer activity in vitro, and its derivatives have been synthesized and tested for their anticancer activity. However, one of the limitations of this compound is its solubility in water. This compound is only slightly soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine. One potential direction is the synthesis of this compound derivatives with improved solubility in water. Another potential direction is the study of this compound in animal models to determine its efficacy and toxicity. Additionally, the mechanism of action of this compound needs to be fully understood to develop more effective derivatives. Finally, the potential of this compound as an anti-inflammatory agent needs to be further explored to develop new treatments for inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized through different methods and has shown potent anticancer activity, anti-inflammatory effects, and antioxidant activity. However, its solubility in water is a limitation that needs to be addressed. Future research on this compound should focus on the synthesis of derivatives with improved solubility, the study of this compound in animal models, and the exploration of its potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine can be achieved through different methods, including the reaction of 4-chloroaniline with ethyl orthoformate to form N-(4-chlorophenyl) ethyl carbamate. The carbamate is then reacted with piperidine to produce N-(4-chlorophenyl)-4-ethoxy-1-piperidinyl carbamate. Finally, the carbamate is cyclized with cyanuric chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has shown potential as an anticancer agent, and its derivatives have been synthesized and tested for their anticancer activity. This compound has also been studied for its potential as an anti-inflammatory agent, and it has shown promising results in reducing inflammation.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-2-23-16-20-14(18-13-8-6-12(17)7-9-13)19-15(21-16)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDAQRSOCNADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)
![2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5061739.png)
![N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5061744.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5061758.png)

![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)
![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)